2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one
Description
2-Bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one (C₁₀H₁₅BrO, MW 277.20) is a brominated ketone featuring a spiro[2.5]octane scaffold . The spiro[2.5]octane system consists of a bicyclic structure with a five-membered ring fused to a three-membered ring, conferring rigidity and steric complexity. This compound’s unique geometry makes it valuable in medicinal chemistry and organic synthesis, particularly in reactions requiring stereochemical control .
Properties
IUPAC Name |
2-bromo-1-spiro[2.5]octan-6-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO/c11-7-9(12)8-1-3-10(4-2-8)5-6-10/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQNSODAALHTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)CBr)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one typically involves the bromination of 1-{spiro[2.5]octan-6-yl}ethan-1-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of 2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The spirocyclic ring system can undergo oxidation to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The spirocyclic structure may enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities with analogous compounds:
Key Observations:
- Spirocyclic vs. Aromatic Cores : The spiro[2.5]octane scaffold in the target compound imposes greater steric hindrance and conformational rigidity compared to planar aromatic or heteroaromatic systems (e.g., pyridine in or benzene in ). This affects reactivity in substitution reactions .
- Functional Groups: Bromoethanone derivatives (e.g., ) share the reactive α-bromo ketone group, but the spiro system’s bicyclic structure slows nucleophilic attack compared to linear or aromatic analogs.
Crystallographic and Stereochemical Considerations
- Chirality: The spiro[2.5]octane system introduces multiple chiral centers, necessitating enantiomer resolution techniques (e.g., Flack parameter analysis ). Non-spiro analogs (e.g., ) lack this complexity.
- Crystallography : SHELX software () is critical for refining the target compound’s crystal structure, particularly for resolving puckering in the strained spiro system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
